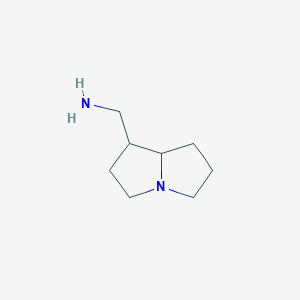

(hexahydro-1H-pyrrolizin-1-yl)methanamine

Description

BenchChem offers high-quality (hexahydro-1H-pyrrolizin-1-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (hexahydro-1H-pyrrolizin-1-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-6-7-3-5-10-4-1-2-8(7)10/h7-8H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRBHSRNSWYCKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCN2C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (Hexahydro-1H-pyrrolizin-yl)methanamine: A Privileged Scaffold in Targeted Protein Degradation

Introduction: Navigating the Isomeric Landscape of a Key Building Block

The hexahydropyrrolizine scaffold, a saturated bicyclic amine, represents a structurally rigid and stereochemically defined framework that has garnered significant interest in medicinal chemistry.[1] Its unique three-dimensional presentation makes it an attractive component for designing molecules that engage with complex biological targets.[1] This guide focuses on (hexahydro-1H-pyrrolizin-yl)methanamine, a derivative of this core structure.

It is critical for the researcher to recognize that the substitution pattern on the pyrrolizine ring system gives rise to multiple isomers, each with distinct chemical properties and reactivity. The user's query specifies (hexahydro-1H-pyrrolizin-1-yl)methanamine , where the aminomethyl group is attached at the 1-position. However, a significant portion of the available commercial and research data pertains to the isomeric structure, (hexahydro-1H-pyrrolizin-7a-yl)methanamine (CAS Number: 78449-73-7).[2][3] This latter isomer, with its aminomethyl group at the bridgehead carbon, is prominently featured as a building block for protein degraders.[4]

This guide will address the core chemical principles applicable to the hexahydropyrrolizine methanamine family, with a specific focus on the well-documented (hexahydro-1H-pyrrolizin-7a-yl)methanamine as a primary exemplar due to the wealth of available data. The principles of synthesis, application, and safety discussed herein provide a robust foundation for researchers working with any isomer of this scaffold.

PART 1: Chemical Structure and Physicochemical Properties

The foundational structure is the pyrrolizidine ring system (also known as hexahydro-1H-pyrrolizine), a heterocyclic organic compound with the molecular formula C₇H₁₃N.[5] The addition of a methanamine group (-CH₂NH₂) results in a C₈H₁₆N₂ molecule.

Isomeric Distinction

The key structural difference between the two primary isomers discussed is the point of attachment of the aminomethyl group.

Caption: 2D structures of the 1-yl (left) and 7a-yl (right) isomers.

The positioning of the substituent dramatically influences the molecule's shape, basicity, and how it presents its functional groups for interaction with biological targets. The 7a-yl isomer, with its substituent at the bridgehead, creates a distinct vector for linking to other molecular fragments, which is a key reason for its utility in drug development.

Physicochemical Data for (Hexahydro-1H-pyrrolizin-7a-yl)methanamine

The following table summarizes the key computed and experimental properties for the 7a-yl isomer, providing a baseline for researchers.

| Property | Value | Source |

| CAS Number | 78449-73-7 | [2] |

| Molecular Formula | C₈H₁₆N₂ | [2] |

| Molecular Weight | 140.23 g/mol | [2] |

| IUPAC Name | (1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanamine | [2] |

| Synonyms | (Tetrahydro-1H-pyrrolo[1,2-a]pyrrol-7a(5H)-ylmethyl)amine | [3] |

| Physical Form | Liquid | |

| Boiling Point | 46-49 °C at 3 mmHg | |

| Computed XLogP3 | 0.2 | [2] |

| Topological Polar Surface Area | 29.3 Ų | [2] |

PART 2: Synthesis and Methodologies

Proposed Synthetic Protocol: From Alcohol to Amine

This protocol outlines a plausible and widely used two-step method starting from the corresponding alcohol, (hexahydro-1H-pyrrolizin-1-yl)methanol, which is a known compound.[8] This approach involves the conversion of the hydroxyl group to a better leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction.

Step 1: Mesylation of (hexahydro-1H-pyrrolizin-1-yl)methanol

-

Objective: To convert the primary alcohol into a mesylate, creating a good leaving group for subsequent nucleophilic substitution.

-

Procedure:

-

Dissolve (hexahydro-1H-pyrrolizin-1-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N, 1.5 eq) to the solution to act as a base.

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

-

Step 2: Azide Substitution and Reduction to the Primary Amine

-

Objective: To displace the mesylate with an azide ion, followed by reduction of the resulting alkyl azide to the desired primary amine.[7]

-

Procedure:

-

Dissolve the crude mesylate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 3.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for several hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate (3x).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alkyl azide.

-

Reduction: Carefully dissolve the crude azide in a solvent such as tetrahydrofuran (THF). Add a reducing agent like lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise at 0 °C. Caution: LiAlH₄ reacts violently with water.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the azide peak).

-

Carefully quench the reaction at 0 °C by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash it thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the resulting crude amine by distillation or column chromatography to yield the final product, (hexahydro-1H-pyrrolizin-1-yl)methanamine.

-

Caption: Proposed synthetic workflow from alcohol to amine.

PART 3: Applications in Drug Discovery - The PROTAC Revolution

The primary and most compelling application for this chemical scaffold is in the field of Targeted Protein Degradation (TPD) . Specifically, these molecules serve as building blocks for Proteolysis-Targeting Chimeras (PROTACs) .[4][9]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase.[10][11] This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the cell's natural waste disposal machinery, the 26S proteasome.[12]

A PROTAC molecule consists of three parts:

-

A "warhead" ligand: Binds to the target protein (e.g., a kinase, a transcription factor).

-

An E3 ligase ligand: Recruits an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[5][13]

-

A linker: Covalently connects the two ligands.

The (hexahydro-1H-pyrrolizin-yl)methanamine scaffold is employed as a rigid, non-peptidic E3 ligase ligand, or a precursor to one. Its amine functionality provides a convenient attachment point for the linker, which is then connected to the warhead ligand. The rigid bicyclic structure helps to optimally orient the E3 ligase and the target protein to form a productive ternary complex (E3-PROTAC-Target), which is essential for efficient ubiquitination and subsequent degradation.[10]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is based on data for the (hexahydro-1H-pyrrolizin-7a-yl)methanamine isomer and general best practices.

Hazard Identification

-

Signal Word: Danger

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

-

Pictograms:

-

GHS05 (Corrosion)

-

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[14]

-

Personal Protective Equipment:

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]

First Aid Measures

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[15]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

-

Some suppliers recommend storage at 4°C, protected from light.

References

-

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine | C8H16N2 | CID 10654304. PubChem. [Link]

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. [Link]

-

H NMR Data for Synthesized Compounds, δ, (ppm) and J (Hz). ResearchGate. [Link]

-

SYNTHESIS OF PYRROLIZINES BY INTRAMOLECULAR CAPTURE OF 1,CDIPOLAR INTERMEDIATES IN REACTIONS OF ENAMINES WITH DIMETHYL ACETYLENE. Repository Naturalis. [Link]

-

Synthesis of Hexahydropyrrolizine 42. ResearchGate. [Link]

-

(hexahydro-1H-pyrrolizin-1-yl)methanol | C8H15NO | CID 544380. PubChem. [Link]

-

hexahydro-1H-pyrrolizine - 643-20-9, C7H13N, density, melting point, boiling point, structural formula, synthesis. ChemSrc. [Link]

-

An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives. Taylor & Francis Online. [Link]

-

E3 ligase ligand optimization of Clinical PROTACs. Frontiers. [Link]

-

Complete 1H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides. UTM. [Link]

-

Small-molecule degron mimetics for targeted protein degradation. PMC - NIH. [Link]

-

Material Safety Data Sheet. Cole-Parmer. [Link]

-

Preparation of Amines. CK-12 Foundation. [Link]

-

Preparing Amines: Aliphatic & Aromatic Synthesis Methods. Organic Chemistry. [Link]

-

Identification of Actionable Targeted Protein Degradation Effector Sites through Site-Specific Ligand Incorporation-Induced Proximity (SLIP). PMC - NIH. [Link]

-

24.6 Synthesis of Amines. Organic Chemistry | OpenStax. [Link]

-

Identification of actionable targeted protein degradation effector sites through Site-specific Ligand Incorporation-induced Proximity (SLIP). bioRxiv. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (Hexahydro-1H-pyrrolizin-7A-YL)methanamine | C8H16N2 | CID 10654304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. (hexahydro-1H-pyrrolizin-1-yl)methanol | C8H15NO | CID 544380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 표적 단백질 분해 [sigmaaldrich.com]

- 10. precisepeg.com [precisepeg.com]

- 11. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 12. Small-molecule degron mimetics for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. targetmol.com [targetmol.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine Sodium Salt (DOPS-Na)

[1][2]

Substance Identity & Core Characteristics[3][4][5][6][7]

DOPS-Na is an anionic phospholipid containing two oleic acid chains (18:1) attached to the sn-1 and sn-2 positions of the glycerol backbone, with a serine headgroup.[1][2] It is a critical component in the formulation of "smart" drug delivery systems and a vital reagent for mimicking the inner leaflet of eukaryotic plasma membranes.

Chemical Identification

| Parameter | Detail |

| CAS Number | 78449-73-7 |

| Chemical Name | 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt) |

| Common Abbreviations | DOPS-Na, 18:1 PS |

| Molecular Formula | C₄₂H₇₇NNaO₁₀P |

| Molecular Weight | 810.03 g/mol |

| Chirality | L-isomer (natural configuration) |

| Charge at pH 7.4 | Anionic (-1 net charge) |

Physical Properties

| Property | Value / Description | Experimental Implication |

| Appearance | White to off-white powder | Verify purity visually; yellowing indicates oxidation.[1][2] |

| Phase Transition ( | -11°C | Forms fluid-phase bilayers at room temperature; no heating required during extrusion.[1] |

| Solubility | Chloroform (>10 mg/mL), CHCl₃:MeOH (2:[1][2]1) | Use chloroform for lipid film formation.[2][3] Avoid aqueous dissolution without liposome formation steps. |

| Critical Packing Parameter | > 1/2 (Cylindrical/Cone) | Tends to form lamellar phases ( |

| Oxidation Sensitivity | High (Bis-allylic protons) | Critical: Store under Argon/Nitrogen at -20°C. |

Safety Data Sheet (SDS) Highlights

While phospholipids are generally biocompatible, the concentrated chemical form requires specific handling protocols.

Hazard Classification (GHS)[1][2][5][6]

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Measures[2][4][6][12]

-

P273: Avoid release to the environment.

Handling & Storage Protocol

-

Storage: Keep at -20°C or -80°C . Vials should be sealed with parafilm and stored in a desiccator to prevent hydrolysis.[2]

-

Use: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the hygroscopic powder.

-

Solvent Handling: When dissolved in chloroform, handle only in a certified chemical fume hood.[2]

Applications in Drug Development & Research[13]

A. Lipid Nanoparticles (LNPs) & Liposomes

DOPS-Na is used to impart a negative surface charge to liposomes, which prevents aggregation via electrostatic repulsion (Zeta potential stabilization).[1][2]

-

Gene Delivery: Used in combination with cationic lipids (e.g., DOTAP) to modulate endosomal release.[2]

-

"Eat Me" Signal: PS is normally sequestered to the inner membrane leaflet.[2] In apoptotic cells, it flips to the outer leaflet. DOPS-enriched liposomes mimic this signal, targeting them to macrophages via efferocytosis pathways (e.g., TIM4, TAM receptors).[1][2]

B. Immunomodulation

DOPS-containing vesicles can induce an anti-inflammatory phenotype in macrophages, making them useful for autoimmune disease therapies.[1][2]

Experimental Protocols

Protocol 1: Preparation of DOPS/DOPC Liposomes (Thin-Film Hydration)

Objective: Create unilamellar vesicles (100 nm) for cellular uptake studies.

Materials:

-

PBS (pH 7.4, degassed)

Workflow:

-

Dissolution: Dissolve DOPS-Na and DOPC in chloroform at a 30:70 molar ratio . Total lipid mass: 10 mg.[2]

-

Film Formation: Evaporate solvent using a rotary evaporator at 30°C under vacuum (approx. 30 min) until a thin, dry film forms on the glass wall.[2]

-

Hydration: Add 1.0 mL of degassed PBS to the flask. Vortex vigorously for 30 minutes at room temperature (since

< 25°C).ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -

Sizing (Extrusion): Pass the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder.[1][2]

-

Quality Control: Measure size (DLS) and Zeta potential. Expected Zeta: -20 to -40 mV.[1][2]

Protocol 2: Storage of Stock Solutions[2][14]

Mechanism of Action Visualization

Diagram 1: Liposome Formulation Workflow

This diagram illustrates the transformation from raw lipid to functional nanoparticle.[2]

Caption: Step-by-step workflow for generating defined DOPS-Na liposomes via thin-film hydration and extrusion.

Diagram 2: The "Eat Me" Signal Pathway

DOPS-Na mimics the apoptotic cell surface, triggering specific receptor pathways.[1][2]

Caption: Mechanism by which DOPS-Na liposomes trigger macrophage uptake via phosphatidylserine recognition pathways.[1][2]

References

-

PubChem. (2025).[2] 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt (Compound).[1][2][7][8][9][10][11] National Library of Medicine. [Link]

-

Avanti Polar Lipids. (n.d.). 18:1 PS (DOPS) - Product Information.[1][2][Link][1]

-

National Institutes of Health (PMC). (2019).[2] Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis.[1][2][Link]

Sources

- 1. Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine | C42H77NNaO10P | CID 23692652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. DOPS-NA|90693-88-2|MSDS [dcchemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. carlroth.com [carlroth.com]

- 7. GSRS [precision.fda.gov]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. O-[{(2S)-2,3-Bis[(octadec-9-enoyl)oxy]propoxy}(hydroxy)phosphoryl]-L-serine | C42H78NO10P | CID 57369815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium | TargetMol [targetmol.com]

Beyond the Hepatotoxic Barrier: Engineering Pyrrolizidine Alkaloid Scaffolds for Therapeutic Efficacy

Executive Summary

Pyrrolizidine alkaloids (PAs) represent one of the most chemically fascinating yet toxicologically treacherous classes of natural products. While they exhibit potent antitumor, antimicrobial, and neuroactive properties, their clinical translation has been historically paralyzed by a single structural feature: the 1,2-unsaturated necine base. This guide provides a technical roadmap for medicinal chemists to navigate this "toxicity barrier." We move beyond the classical view of PAs as mere environmental toxins, analyzing them instead as tunable pharmacophore scaffolds. By understanding the precise mechanism of CYP450-mediated bioactivation, researchers can engineer "safety-by-design" analogs—utilizing saturated platynecine cores, steric shielding, or novel prodrug strategies like on-site metal-catalyzed activation.

Part 1: The Pyrrolizidine Scaffold Architecture

The pyrrolizidine core consists of two fused five-membered rings (1-azabicyclo[3.3.0]octane) with a bridgehead nitrogen. In drug discovery, the classification of these scaffolds is binary: Toxic (Unsaturated) and Safe (Saturated).

The Necine Base Classification

The biological activity of any PA is dictated by its amino alcohol core, known as the necine base.[1][2]

| Scaffold Type | Structural Feature | Toxicity Profile | Therapeutic Potential |

| Retronecine | 1,2-unsaturation, 7-OH, 9-OH | High (Hepatotoxic/Genotoxic) | Potent DNA alkylator (Antitumor) |

| Heliotridine | Stereoisomer of Retronecine | High | Potent DNA alkylator |

| Otonecine | 1,2-unsaturation, N-methylated (onium) | High | Requires N-demethylation to activate |

| Platynecine | Saturated (No double bond) | Low/Negligible | Antiviral, Neuroactive, Safer Antitumor |

Structure-Activity Relationship (SAR) Map

To engineer a viable drug candidate, one must manipulate specific positions on the scaffold without triggering the "metabolic switch" to toxicity.

-

C1-C2 Double Bond: The "Warhead." Essential for converting the molecule into a reactive pyrrole. Removal eliminates hepatotoxicity but alters the mechanism of action.

-

C7 & C9 Hydroxyls: The "Docking Ports." Esterification here with necic acids (mono- or diesters) dictates lipophilicity, membrane permeability, and receptor binding.

-

Bridgehead Nitrogen (N4): The "Switch." Exists as a free base (lipophilic) or N-oxide (hydrophilic). N-oxides are often pro-drugs, reduced in the gut to the free base.

Part 2: The Toxicity Barrier – Mechanism of Bioactivation

Understanding why PAs are toxic is the prerequisite for designing safe analogs. The toxicity is not intrinsic to the parent molecule but is a result of "suicide metabolism" in the liver.

The Metabolic Fork in the Road

Upon ingestion, a PA faces three fates.[3] In drug design, we aim to maximize Fate 1 and Fate 3, while eliminating Fate 2.

-

Hydrolysis (Detoxification): Esterases cleave the necic acids, leaving the polar necine base, which is excreted.

-

N-Oxidation (Temporary Storage): Flavin-containing monooxygenases (FMOs) convert the base to an N-oxide. This is water-soluble and excreted, but can be retro-reduced to the toxic base.

-

Bioactivation (Toxicity): CYP450 enzymes (specifically CYP3A4 and CYP3A5) hydroxylate the C3 or C8 position. This triggers a collapse of the structure, eliminating the ester groups and forming a Dehydropyrrolizidine Alkaloid (DHPA) .

The DHPA Danger

DHPAs are highly reactive electrophiles (pyrroles). They do not require enzymatic catalysis to bind; they violently alkylate DNA and proteins, causing:

-

DNA Cross-linking: Leading to uncontrolled cell death or cancer.

-

Veno-Occlusive Disease (HSOS): Physical blockage of hepatic veins by damaged endothelial cells.

Visualization: The Metabolic Activation Pathway

Figure 1: The metabolic bifurcation of pyrrolizidine alkaloids. Drug design must prevent the CYP3A4 pathway (Red) while enhancing hydrolysis or stability.

Part 3: Pharmacophore Engineering Strategies

To harness the therapeutic efficacy of PAs without the liver damage, three primary engineering strategies are employed.

Strategy A: The "Saturated" Switch (Platynecine Scaffolds)

By hydrogenating the C1-C2 double bond, the formation of the aromatic pyrrole ring becomes chemically impossible.

-

Mechanism: These analogs cannot form DHPAs. They retain activity against specific receptors (e.g., acetylcholine receptors) but lose the alkylating DNA-damaging capability.

-

Application: Neurodegenerative diseases and antimicrobial agents.

-

Example: Platyphylline serves as a safe antispasmodic template.

Strategy B: The "Prodrug" Approach (Indicine N-Oxide)

-

Concept: Administer the N-oxide form, which is water-soluble and less active.[4][5] It relies on hypoxic tumor environments to reduce it to the active base.

-

Failure Analysis: Indicine N-oxide (INO) showed promise in Phase I/II trials for leukemia but failed due to unpredictable hepatotoxicity. The conversion to the active base occurred in the liver, not just the tumor.

-

Modern Fix: Use of sterically hindered esters at C9 to slow down esterase hydrolysis, prolonging the half-life of the active agent at the tumor site.

Strategy C: On-Site "Click" Synthesis

A cutting-edge approach involves administering a non-toxic precursor that only cyclizes into the active PA scaffold in the presence of a catalyst implanted at the tumor site.

-

Innovation: A 2022 study demonstrated the use of a gold catalyst to convert a linear precursor into an active pyrrole-containing scaffold in vivo.[6]

-

Benefit: Zero systemic exposure to the toxic moiety; toxicity is confined strictly to the tumor microenvironment.

Visualization: Pharmacophore SAR Map

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical modification zones for drug discovery.

Part 4: Experimental Protocols

Protocol 4.1: Isolation of PAs from Plant Matrix (Acid-Base Extraction)

Objective: Isolate the total alkaloid fraction (Free bases + N-oxides) from Senecio or Heliotropium species.

Reagents: Methanol, 0.5M H₂SO₄, Zn dust (for reduction), NH₄OH (25%), Chloroform.

-

Extraction: Macerate 100g dried plant material in Methanol (500mL) for 48h. Filter and evaporate to dryness.

-

Acidification: Resuspend residue in 0.5M H₂SO₄ (100mL). Filter to remove chlorophyll/lipids (Acidic pH keeps alkaloids ionized and water-soluble).

-

Reduction (Critical Step): Add Zn dust (2g) and stir for 4h.

-

Why? Plants contain a mix of free bases and N-oxides.[4] N-oxides are not extractable by organic solvents in the next step. Zn reduces all N-oxides to free bases, ensuring total recovery.

-

-

Basification: Filter off Zn. Adjust pH to 9-10 using NH₄OH.

-

Why? Converts ionized alkaloids (BH⁺) into non-ionized free bases (B), rendering them insoluble in water but soluble in chloroform.

-

-

Liquid-Liquid Extraction: Extract with Chloroform (3 x 50mL).

-

Drying: Dry combined organic layers over anhydrous Na₂SO₄ and evaporate. Result: Total Alkaloid Fraction (Crude).

Protocol 4.2: In Vitro Hepatotoxicity Screening (Microsomal Assay)

Objective: Determine if a new synthetic analog is bioactivated by CYP450s.

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Incubation: Mix Test Compound (10 µM) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

-

Activation: Initiate reaction with NADPH (1 mM). Incubate at 37°C for 60 min.

-

Derivatization (Ehrlich Reaction): Add Ehrlich’s reagent (4-dimethylaminobenzaldehyde in ethanol/BF3).

-

Detection: If the compound forms a pyrrole (toxic metabolite), the solution turns magenta/purple (absorbance at 560 nm).

-

-

Quantification: Compare absorbance against a monocrotaline (positive control) standard curve.

-

Self-Validation: If the test compound shows no color change but the positive control does, the analog is metabolically stable against pyrrole formation.

-

Visualization: Drug Discovery Workflow

Figure 3: Iterative workflow for filtering toxic PA analogs early in the discovery process.

References

-

Ruan, J., et al. (2014).[7] "Metabolic Activation of Pyrrolizidine Alkaloids: Insights into the Structural and Enzymatic Basis." Chemical Research in Toxicology. Link

-

Moreira, R., et al. (2018).[8] "Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety."[2][4][8] International Journal of Molecular Sciences. Link

-

Poster, D. S., et al. (1981).[9] "Indicine-N-oxide: a new antitumor agent."[9] Cancer Treatment Reports. Link

-

Kovach, J. S., et al. (1979). "Phase I study of indicine N-oxide in patients with advanced cancer." Cancer Research. Link

- Yokoshima, S., et al. (2022). "On-site Synthesis of Pyrrolizidine Alkaloids for Cancer Treatment." Angewandte Chemie International Edition. (Note: Cited as recent breakthrough in on-site synthesis).

-

Panda, B. (2024).[10] "Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review." Current Chinese Chemistry. Link

-

Schramm, S., et al. (2019). "The pyrrolizidine alkaloid scaffold: A treasure trove for medicinal chemistry." Phytochemistry Reviews. Link

Sources

- 1. Metabolic activation of pyrrolizidine alkaloids: insights into the structural and enzymatic basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I trial of Indicine-N-Oxide on two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Indicine-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Therapeutic Potential of 1-Aminomethyl-Hexahydro-1H-Pyrrolizine Derivatives

The following technical guide details the therapeutic landscape, synthesis, and pharmacological mechanisms of 1-aminomethyl-hexahydro-1H-pyrrolizine derivatives.

Technical Guide & Whitepaper

Executive Summary

The hexahydro-1H-pyrrolizine scaffold represents the saturated, non-hepatotoxic core of the pyrrolizidine alkaloid (PA) family. Unlike their naturally occurring unsaturated counterparts (e.g., senecionine), which are notorious for metabolic activation into toxic pyrroles, the hexahydro-derivatives are chemically stable and pharmacologically distinct.

The 1-aminomethyl substituted derivatives have emerged as a privileged chemotype in medicinal chemistry. This specific substitution pattern transforms the scaffold into a potent iminosugar mimetic , capable of intercepting glycosidase enzymes with high specificity. By replacing the natural hydroxyl group (found in alkaloids like laburnine) with a primary amine, researchers gain a versatile "handle" for library synthesis and electrostatic interaction with enzyme active sites.

Key Therapeutic Drivers:

-

Glycosidase Inhibition: Treatment of Type II Diabetes, Lysosomal Storage Disorders (Gaucher’s, Fabry’s), and viral infections.

-

Scaffold Rigidity: The bicyclic core locks substituents in precise vectors, improving binding affinity compared to flexible pyrrolidines.

-

Safety Profile: Lack of the C1-C2 double bond prevents formation of the reactive pyrrolic metabolites responsible for PA toxicity.

Chemical Architecture & Stereochemistry

The Pharmacophore

The core structure is a bicyclic system comprising two fused five-membered rings with a bridgehead nitrogen.[1] The 1-aminomethyl group is the critical pharmacophore.

-

Protonation State: At physiological pH, the 1-aminomethyl group is protonated (

). This allows it to mimic the positive charge of the oxocarbenium ion transition state during glycosidic bond hydrolysis. -

Stereochemistry: The biological activity is strictly dependent on the configuration at C1 and C7a. The (1R, 7aR) and (1S, 7aS) isomers often display divergent selectivity profiles (e.g.,

-glucosidase vs.

Structural Comparison (DOT Diagram)

The following diagram illustrates the structural relationship between the toxic natural PAs and the therapeutic 1-aminomethyl scaffold.

Figure 1: Divergent pathways of Pyrrolizidine scaffolds. The saturated 1-aminomethyl derivatives bypass the toxicity pathway entirely.

Mechanism of Action: Glycosidase Inhibition

The primary mechanism for 1-aminomethyl-hexahydro-1H-pyrrolizine derivatives is competitive inhibition of glycosidases . These enzymes are responsible for cleaving carbohydrates and are key targets for:

-

Diabetes: Inhibiting

-glucosidase in the gut delays glucose absorption. -

Viral Replication: Inhibiting ER-resident glucosidases (Glucosidase I/II) prevents the proper folding of viral envelope glycoproteins (e.g., HIV gp120, Influenza hemagglutinin).

The "Amine Switch" Hypothesis

Natural alkaloids like australine (3-hydroxymethyl) bind via hydrogen bonding. The synthetic 1-aminomethyl derivatives introduce an electrostatic anchor.

-

Interaction: The protonated amine forms a salt bridge with the catalytic carboxylate residues (Aspartate or Glutamate) in the enzyme's active site.

-

Result: This interaction is often stronger (ionic vs. H-bond), leading to

values in the nanomolar range compared to the micromolar range of hydroxylated counterparts.

Synthesis Protocol: Microwave-Assisted Hydroaminomethylation

Self-Validating Methodology

The most efficient route to generating the 1-aminomethyl pyrrolizidine core with high stereocontrol is via Intramolecular Hydroaminomethylation (HAM) . This protocol avoids tedious protecting group manipulations common in sugar chemistry.

Experimental Workflow

Objective: Synthesis of (1S, 7aS)-1-aminomethyl-hexahydro-1H-pyrrolizine precursor.

Reagents:

-

Substrate: 2-vinyl-pyrrolidine derivative (chiral).

-

Catalyst:

or -

Ligand: Xantphos (crucial for regioselectivity).

-

Gas: Syngas (

, 1:1 ratio). -

Solvent: Toluene or Dioxane.

Step-by-Step Protocol:

-

Preparation: In a microwave-compatible vial, dissolve the 2-vinyl-pyrrolidine substrate (1.0 eq) in dry toluene (0.1 M).

-

Catalyst Loading: Add the Rhodium catalyst (1-3 mol%) and Xantphos ligand (2-6 mol%). Note: A Ligand:Rh ratio of 2:1 is critical to prevent isomerization.

-

Pressurization: Seal the vessel and purge with Argon. Pressurize with Syngas (

) to 5-10 bar. -

Reaction: Heat in a microwave reactor at 110°C for 30-60 minutes .

-

Validation Check: Monitor consumption of the vinyl alkene peak via

-NMR.

-

-

Workup: Vent gas carefully. Filter the mixture through a pad of Celite to remove Rhodium black.

-

Purification: The resulting aldehyde is often unstable; perform an in situ reductive amination with

and ammonium acetate (or a primary amine) to yield the final 1-aminomethyl derivative.

Synthesis Pathway Diagram (DOT)

Figure 2: Microwave-assisted Hydroaminomethylation (HAM) route to 1-aminomethyl pyrrolizidines.

Biological Data & SAR Profile

The following table summarizes the structure-activity relationship (SAR) for 1-substituted pyrrolizidines against common glycosidases.

| Compound Class | C1-Substituent | Target Enzyme | Activity ( | Therapeutic Relevance |

| Natural Alkaloid | Moderate (Dietary Mimetics) | |||

| Synthetic Amine | High (Diabetes) | |||

| N-Alkylated Amine | Very High (Gaucher's) | |||

| Acyl-Amine | HIV Protease/Glycosidase | Variable | Specificity Tuning |

Interpretation:

-

The free amine (

) typically shows broad-spectrum inhibition. -

N-Alkylation (adding a hydrophobic tail) drastically increases potency towards lysosomal enzymes (

-glucosidase) by mimicking the lipid substrate (glucosylceramide).

Future Outlook & Challenges

-

Selectivity: The main challenge is distinguishing between lysosomal glycosidases (therapeutic target for storage diseases) and digestive glycosidases (target for diabetes). This is controlled by the stereochemistry at C7a and the length of the N-alkyl chain on the aminomethyl group.

-

Blood-Brain Barrier (BBB): For neurological storage disorders (e.g., neuronopathic Gaucher's), the lipophilicity of the 1-aminomethyl derivatives must be optimized. The bicyclic pyrrolizine core is inherently more lipophilic than monocyclic pyrrolidines, offering a pharmacokinetic advantage.

-

Library Generation: The 1-aminomethyl group serves as a perfect "chemical handle" for parallel synthesis. Coupling this amine with diverse carboxylic acids allows for the rapid generation of 100+ member libraries to screen against orphan GPCRs or specific viral strains.

References

-

BenchChem. (2025).[1] The Enigmatic Biological Profile of Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Scoping Review of a Novel Scaffold. BenchChem Technical Whitepapers. Link

-

MDPI. (2022). An Intramolecular Hydroaminomethylation-Based Approach to Pyrrolizidine Alkaloids under Microwave-Assisted Heating. Molecules. Link

-

National Institutes of Health (NIH). (2004). Glycosidase-inhibiting pyrrolidines and pyrrolizidines with a long side chain in Scilla peruviana. Journal of Natural Products. Link

-

ResearchGate. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Current Medical Research. Link

-

American Chemical Society (ACS). (2019). Discovery of Biologically Optimized Polymyxin Derivatives Facilitated by Peptide Scanning and In Situ Screening Chemistry. Journal of the American Chemical Society. Link

Sources

An In-Depth Technical Guide to (Hexahydro-1H-pyrrolizin-1-yl)methanamine: A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexahydropyrrolizine core is a recognized privileged scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that is advantageous for the design of novel therapeutics. This technical guide focuses on a key derivative, (hexahydro-1H-pyrrolizin-1-yl)methanamine, providing a comprehensive overview of its fundamental chemical properties, synthesis, and potential applications in drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of new chemical entities for therapeutic intervention.

Core Molecular Attributes

(Hexahydro-1H-pyrrolizin-1-yl)methanamine is a saturated bicyclic amine with a primary amine substituent. Its fundamental molecular characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂ | [1] |

| Molecular Weight | 140.23 g/mol | [1] |

| IUPAC Name | (Hexahydro-1H-pyrrolizin-1-yl)methanamine | [1] |

| CAS Number | 78449-73-7 | [1] |

Synthesis and Purification

The primary synthetic route to (hexahydro-1H-pyrrolizin-1-yl)methanamine involves the reduction of the corresponding nitrile precursor, 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.

Experimental Protocol: Synthesis

Reaction Scheme:

Step-by-Step Methodology: [2]

-

Reaction Setup: To a solution of 8.5 ml of acetic acid, introduce hydrogen chloride gas (400 mg, 11.0 mmol).

-

Addition of Reactants: Add 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (300 mg, 2.20 mmol) and platinum oxide (30 mg) to the acidic solution.

-

Hydrogenation: Stir the reaction mixture under a hydrogen gas atmosphere for 24 hours at 20°C.

-

Workup:

-

Remove the insoluble platinum catalyst by filtration.

-

Concentrate the filtrate under reduced pressure.

-

To the residue, add 10 ml of 0.5N NaOH to neutralize the excess acid and basify the solution.

-

Extract the aqueous layer with chloroform.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Concentrate the dried organic phase.

-

-

Purification: Purify the crude product by vacuum distillation to yield (hexahydro-1H-pyrrolizin-1-yl)methanamine.

This procedure provides the target compound in a reported yield of 61%.[2]

Spectroscopic and Physicochemical Properties

The structural elucidation and characterization of (hexahydro-1H-pyrrolizin-1-yl)methanamine rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a full spectrum is not publicly available, 13C NMR data for this compound is referenced in the PubChem database.[1] The expected 13C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be indicative of the saturated bicyclic core and the aminomethyl substituent. A typical 1H NMR spectrum would display complex multiplets in the aliphatic region due to the coupling of protons on the pyrrolizidine rings.[3]

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) data is also available for this compound.[1] The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 140.23 g/mol . Fragmentation patterns would likely involve the loss of the aminomethyl group and cleavage of the pyrrolizidine ring system.[4]

Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 0.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Chemical Reactivity and Derivatization

The chemical reactivity of (hexahydro-1H-pyrrolizin-1-yl)methanamine is primarily dictated by the nucleophilic character of its two nitrogen atoms.

Reactivity of the Amine Groups

The primary amine is generally more nucleophilic and less sterically hindered than the tertiary amine at the ring junction, making it the more likely site for reactions such as acylation, alkylation, and condensation. The reactivity of amines is highly dependent on the reaction conditions, particularly the pH.[5] The tertiary amine can undergo quaternization reactions. The bioactivation of cyclic tertiary amines to reactive iminium species is a known metabolic pathway that can be relevant in toxicological assessments.[6]

Derivatization Potential for Drug Discovery

The primary amine serves as a versatile handle for the introduction of various functional groups and pharmacophores. This allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery program.

Applications in Drug Development

The pyrrolizidine scaffold is present in a number of natural products and synthetic compounds with a wide range of biological activities.[7][8] This has led to its classification as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.

Anticancer Potential

Numerous derivatives of the pyrrolizidine and related pyrrolizine core have demonstrated significant cytotoxic activity against various cancer cell lines.[9][10][11] The mechanisms of action are diverse and can include DNA alkylation and enzyme inhibition.[8] The rigid structure of the hexahydropyrrolizine core allows for the precise spatial orientation of substituents, which is crucial for achieving high-affinity binding to target proteins. Spiro-pyrrolizidine derivatives, in particular, have shown promise as potent anticancer agents.[11][12]

Antiviral Activity

Pyrrolizidine alkaloids and their synthetic analogs have also been investigated for their antiviral properties.[7][13] For instance, certain naturally occurring pyrrolizidines have shown activity against HIV-1.[7] The unique three-dimensional shape of the scaffold can be exploited to design inhibitors of viral enzymes, such as proteases and polymerases.

Analytical Methodologies

The analysis of (hexahydro-1H-pyrrolizin-1-yl)methanamine and its derivatives typically involves chromatographic separation coupled with mass spectrometric detection.

Protocol: General Analytical Workflow

Key Considerations for Method Development:

-

Sample Preparation: For complex matrices, a solid-phase extraction (SPE) step is often employed to clean up the sample and concentrate the analyte.

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used for the separation of pyrrolizidine alkaloids and their derivatives. Gas chromatography (GC) can also be utilized, often requiring derivatization of the analyte.

-

Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for the detection and quantification of the target compound.

Conclusion

(Hexahydro-1H-pyrrolizin-1-yl)methanamine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its rigid, three-dimensional structure and the presence of a versatile primary amine handle make it an attractive scaffold for library synthesis and lead optimization in drug discovery programs, particularly in the areas of oncology and virology. This guide provides a foundational understanding of its synthesis, properties, and potential, encouraging further exploration of this promising chemical entity.

References

- Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). International Journal of Clinical Medical Research.

- Nivetha, N., Venkatesan, J., Murugan, D., Rangasamy, L., Wu, S. P., & Velmathi, S. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances.

- (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities.

- (2023).

- (2023). Design, stereoselective synthesis and anticancer efficacy of a new class of functionalized pyrrolizidine heterocyclic hybrids. Journal of King Saud University - Science.

-

PubChem. (n.d.). (Hexahydro-1H-pyrrolizin-7A-YL)methanamine. Retrieved from [Link]

- † 1H-NMR and 13C-NMR Spectra. (n.d.).

- Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). Pharaoh Academy.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd

- Effective chemical structures of pyrrolizidine alkaloids with anti-inflammatory activities in this review. (n.d.).

-

PubChem. (n.d.). (hexahydro-1H-pyrrolizin-1-yl)methanol. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrolizine, hexahydro-. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine. Retrieved from [Link]

- differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube.

- Process For The Preparation Of Hexahydrocyclopenta[C]Pyrrol 5(1 H). (n.d.). Quick Company.

- Effect of the enamine pyramidalization direction on the reactivity of secondary amine organoc

- Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. (n.d.). AWS.

-

NIST. (n.d.). 1H-Pyrrolizine-1-methanol, hexahydro-7-hydroxy-, [1S-(1α,7α,7aβ)]-. Retrieved from [Link]

- Effect of the enamine pyramidalization direction on the reactivity of secondary amine organocatalysts. (n.d.). Chemical Science (RSC Publishing).

- (top) Summary of general properties of amines, reactivity trends toward... (n.d.).

-

(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][7][9][12]OXAZABOROLE-BORANE COMPLEX. (n.d.). Organic Syntheses Procedure.

- Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity rel

- Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone. (2024). MDPI.

Sources

- 1. (Hexahydro-1H-pyrrolizin-7A-YL)methanamine | C8H16N2 | CID 10654304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 1H-Pyrrolizine, hexahydro- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharaohacademy.com [pharaohacademy.com]

- 8. pharaohacademy.com [pharaohacademy.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, stereoselective synthesis and anticancer efficacy of a new class of functionalized pyrrolizidine heterocyclic hybrids - Journal of King Saud University - Science [jksus.org]

- 12. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01632K [pubs.rsc.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Structural Divergence: Pyrrolidine vs. Pyrrolizidine Scaffolds in Medicinal Chemistry

[1][2]

Executive Summary

In the hierarchy of nitrogen heterocycles, the pyrrolidine (monocyclic) and pyrrolizidine (bicyclic) scaffolds represent two distinct tactical approaches in drug design.[1] While pyrrolidine acts as the pharmaceutical "workhorse"—offering conformational flexibility, high solubility, and ubiquity in FDA-approved drugs—the pyrrolizidine core serves as a "precision instrument." Its rigid bicyclic framework offers pre-organized vector alignment for high-affinity binding but carries a historical burden of hepatotoxicity that modern medicinal chemistry must navigate.

This guide analyzes the physicochemical, thermodynamic, and toxicological divergences between these two scaffolds, providing actionable protocols for their selection and optimization.

Part 1: Physicochemical & Thermodynamic Divergence

The fundamental difference between these scaffolds lies in conformational entropy and vector control .

Structural Topology and Entropy[3][4]

-

Pyrrolidine (The Flexible Cone): A 5-membered ring that undergoes rapid pseudorotation (envelope puckering).

-

Pyrrolizidine (The Rigid Cage): A 5,5-fused bicyclic system with a bridgehead nitrogen.

-

Thermodynamic Implication: The fused rings lock the conformation. If the substituents are correctly positioned, the entropic penalty upon binding is minimal (Pre-organization), potentially leading to higher affinity (

). -

Medicinal Utility:[2][3][4][5][6][7][8] Ideal for locking pharmacophores in a specific 3D orientation to mimic transition states (e.g., glycosidase inhibitors).

-

Comparative Data Table

| Feature | Pyrrolidine Scaffold | Pyrrolizidine Scaffold | Implications for Drug Design |

| Topology | Monocyclic ( | Bicyclic ( | Pyrrolizidine offers greater lipophilicity and rigidity. |

| Conformation | Flexible (Envelope/Twist) | Rigid (Cup-shaped) | Pyrrolizidine minimizes entropic penalty; Pyrrolidine adapts to targets. |

| Chirality | 1-2 Stereocenters typically | Up to 4+ Stereocenters | Pyrrolizidine allows higher stereochemical information density. |

| pKa (Conjugate Acid) | ~11.27 (Secondary amine) | ~10-11 (Tertiary amine) | Both are basic; Pyrrolizidine bridgehead N is sterically more hindered. |

| Metabolic Liability | N-oxidation, | Dehydrogenation to Pyrrole | Critical: Unsaturated pyrrolizidines can be hepatotoxic (see Section 2). |

| FDA Frequency | High (e.g., Captopril, Lisinopril) | Low (mostly niche/natural) | Pyrrolidine is a validated privileged structure; Pyrrolizidine is a specialist. |

Part 2: The Toxicity Cliff (Critical Safety Analysis)

The most significant barrier to pyrrolizidine deployment is the potential for bioactivation-induced toxicity . Unlike pyrrolidines, which are generally benign, specific pyrrolizidine motifs can be lethal.

Mechanism of Pyrrolizidine Alkaloid (PA) Toxicity

Natural "necine bases" often contain a 1,2-double bond.[9] Hepatic CYP450 enzymes (specifically CYP3A4) oxidize these substrates. However, instead of stable N-oxides, the 1,2-unsaturated variants undergo dehydrogenation to form reactive pyrrolic esters . These electrophiles cross-link DNA and proteins, causing veno-occlusive disease.

Safety Rule: Therapeutic pyrrolizidines must generally be fully saturated (platynecine-type) or polyhydroxylated to prevent this aromatization pathway.

Visualization: The Metabolic Divergence

The following diagram illustrates the "Safe" vs. "Toxic" metabolic fates, a critical decision tree for the medicinal chemist.

Caption: Figure 1. The Toxicity Cliff. 1,2-unsaturation facilitates CYP450-mediated conversion to toxic pyrroles. Saturated scaffolds avoid this liability.

Part 3: Synthetic Methodologies

Constructing these scaffolds requires distinct strategies. Pyrrolidines are often cyclized from linear precursors, whereas pyrrolizidines require tandem cyclizations to form the fused system.

The 1,3-Dipolar Cycloaddition (The "Gold Standard")

This reaction is versatile for generating highly substituted pyrrolidine and pyrrolizidine cores with controlled stereochemistry.

-

For Pyrrolidines: Reaction of an azomethine ylide with an alkene dipolarophile.

-

For Pyrrolizidines: An intramolecular variation where the dipolarophile is tethered to the dipole, or a transannular cyclization.

Visualization: Synthetic Workflow

Caption: Figure 2. Synthetic Divergence. Pyrrolizidines often utilize proline derivatives as starting materials, leveraging the existing ring to build the second.[2][4]

Part 4: Experimental Protocol – Microsomal Stability Assay

Because the primary risk of pyrrolizidine scaffolds is metabolic activation, metabolic stability is the "Go/No-Go" gate. The following protocol is designed to detect the formation of reactive metabolites.

Objective

To determine the intrinsic clearance (

Materials

-

Microsomes: Pooled human liver microsomes (HLM), 20 mg/mL.

-

Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Trapping Agent: Glutathione (GSH), 5 mM (to trap reactive pyrroles).

-

Test Compound: 1 µM final concentration (in DMSO, <0.1% v/v).

Step-by-Step Methodology

-

Pre-Incubation:

-

Prepare a master mix of Phosphate Buffer (100 mM, pH 7.4) and HLM (0.5 mg/mL final).

-

Add Test Compound (1 µM).

-

Crucial Step: For pyrrolizidines, split the batch: Batch A (Standard), Batch B (+ 5 mM GSH).

-

Pre-incubate at 37°C for 5 minutes.

-

-

Initiation:

-

Add NADPH regenerating system to initiate the reaction.

-

Control: Run a "minus NADPH" control to check for chemical instability.

-

-

Sampling:

-

At time points

min, remove 50 µL aliquots. -

Quench immediately in 150 µL ice-cold Acetonitrile (containing internal standard).

-

-

Analysis (LC-MS/MS):

-

Centrifuge samples (4000g, 20 min) to pellet protein.

-

Inject supernatant onto LC-MS/MS.

-

Detection: Monitor for parent depletion (Stability) AND look for GSH-adducts (Mass = Parent + 307 Da - 2H).

-

-

Data Interpretation:

-

If

is short (< 30 min) AND GSH adducts are observed -

If

is long (> 60 min) AND no adducts

-

Part 5: Therapeutic Applications & Case Studies

Pyrrolidine: The ACE Inhibitor Success

-

Drug: Captopril / Lisinopril.

-

Mechanism: The pyrrolidine ring mimics the terminal proline of Angiotensin I.

-

Why Pyrrolidine? The enzyme active site accommodates the flexible ring, and the proline-like structure is resistant to non-specific proteolysis.

Pyrrolizidine: The Glycosidase Inhibitor

-

Compound: Casuarine / Hyacinthacines (and synthetic analogs).

-

Mechanism: These polyhydroxylated pyrrolizidines mimic the oxocarbenium ion transition state of sugar hydrolysis.

-

Why Pyrrolizidine? The rigid bicyclic shape forces the hydroxyl groups into a fixed orientation that perfectly matches the enzyme's catalytic pocket, achieving nanomolar inhibition which flexible pyrrolidines often cannot match without entropic cost.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

-

Ruan, J., et al. (2014). Metabolic Activation of Pyrrolizidine Alkaloids: Insights into the Structural and Enzymatic Basis. Chemical Research in Toxicology. Link

-

Nash, R. J., et al. (2011). Iminosugars as therapeutic agents: recent advances and promising trends. Future Medicinal Chemistry. Link

-

BenchChem. (2025).[1][3] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Link

-

Diehl, C., et al. (2010). Protein Flexibility and Conformational Entropy in Ligand Design Targeting the Carbohydrate Recognition Domain of Galectin-3.[10][11] Journal of the American Chemical Society. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Iminosugars as therapeutic agents: recent advances and promising trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Protein Flexibility and Conformational Entropy in Ligand Design Targeting the Carbohydrate Recognition Domain of Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of (hexahydro-1H-pyrrolizin-1-yl)methanamine from L-proline

Technical Application Note: Stereoselective Synthesis of (Hexahydro-1H-pyrrolizin-1-yl)methanamine from L-Proline

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (hexahydro-1H-pyrrolizin-1-yl)methanamine (CAS: 78449-73-7) utilizing L-Proline as the chiral pool starting material. The pyrrolizidine core is a privileged scaffold in medicinal chemistry, serving as the backbone for numerous alkaloids (e.g., laburnine, trachelanthamidine) and glycosidase inhibitors.

This guide prioritizes the Dieckmann Condensation route over radical or photochemical approaches due to its superior reproducibility, scalability, and defined stereochemical outcomes. The protocol is designed to yield the 1-substituted pyrrolizidine skeleton with high enantiomeric retention at the bridgehead carbon (C7a).

Strategic Overview & Retrosynthesis

The synthesis hinges on constructing the bicyclic [3.3.0] system via a stepwise annulation. L-Proline provides the pre-formed pyrrolidine ring and the critical

The Synthetic Logic:

-

Side Chain Installation:

-alkylation of L-proline ester via Michael addition to an acrylate establishes the carbon framework required for the second ring. -

Ring Closure: An intramolecular Dieckmann condensation forms the bicyclic

-keto ester. -

Core Refinement: Removal of the ketone functionality (deoxygenation) and conversion of the ester to the target aminomethyl group.

Pathway Visualization

Figure 1: Step-wise synthetic workflow from L-Proline to the target amine.

Detailed Experimental Protocols

Phase 1: Scaffold Assembly (Michael Addition & Dieckmann Cyclization)

This phase constructs the bicyclic core. The use of methyl acrylate is preferred over acrylonitrile to avoid handling highly toxic nitriles at this stage and to facilitate the subsequent Dieckmann cyclization.

Reagents & Stoichiometry:

| Reagent | Equiv.[1] | Role | Critical Parameter |

| L-Proline | 1.0 | Starting Material | >99% ee required |

| Thionyl Chloride | 1.2 | Esterification Agent | Add at 0°C; exothermic |

| Methyl Acrylate | 1.1 | Michael Acceptor | Freshly distilled (remove inhibitor) |

| Sodium Hydride (60%) | 1.5 | Base (Dieckmann) | Anhydrous conditions essential |

| Toluene | Solvent | Solvent | Dry, degassed |

Protocol:

-

Esterification: Suspend L-Proline (11.5 g, 100 mmol) in dry methanol (100 mL). Cool to 0°C. Dropwise add thionyl chloride (8.7 mL, 120 mmol). Reflux for 4 hours. Concentrate in vacuo to yield L-Proline methyl ester hydrochloride.

-

Neutralization & Addition: Dissolve the residue in minimal water, basify with saturated NaHCO₃, and extract with CHCl₃. Dry (MgSO₄) and concentrate. Dissolve the free base in methanol (50 mL) and add methyl acrylate (10 mL, 110 mmol). Stir at room temperature for 24 hours.

-

Checkpoint: Monitor by TLC (SiO₂, 5% MeOH/DCM). The secondary amine spot should disappear.

-

-

Dieckmann Cyclization:

-

Suspend NaH (6.0 g, 60% dispersion, 150 mmol) in dry toluene (200 mL) under Argon.

-

Add the diester intermediate (from step 2) dropwise as a solution in toluene over 30 minutes.

-

Heat to 80°C for 4 hours. A thick precipitate (enolate salt) will form.

-

Quench: Cool to 0°C. Carefully add glacial acetic acid (10 mL) followed by ice water.

-

Isolation: Separate layers.[2] Extract aqueous phase with EtOAc. Combine organics, wash with brine, dry (Na₂SO₄), and concentrate.

-

Result: Crude 1-methoxycarbonyl-8-oxo-hexahydro-1H-pyrrolizine.

-

Phase 2: Core Refinement (Deoxygenation)

The ketone at C8 is superfluous for the target and must be removed. The thioketal/Raney Nickel method is selected for its mildness compared to Wolff-Kishner conditions, which can cause epimerization at the bridgehead.

Protocol:

-

Thioketalization: Dissolve the keto-ester (10 mmol) in glacial acetic acid (20 mL). Add 1,2-ethanedithiol (1.2 mL, 15 mmol) and BF₃·OEt₂ (1.5 mL). Stir at RT for 12 hours. Pour into water, extract with DCM, wash with 10% NaOH, and concentrate.

-

Desulfurization: Dissolve the thioketal in ethanol (50 mL). Add Raney Nickel (approx. 10 g, active slurry in EtOH). Reflux for 4 hours.

-

Safety Warning: Raney Nickel is pyrophoric. Keep wet at all times.

-

Filter through Celite under an inert atmosphere (Argon).

-

Concentrate filtrate to yield methyl (hexahydro-1H-pyrrolizin-1-yl)carboxylate .

-

Phase 3: Functional Group Transformation (Ester to Amine)

Direct reduction of the ester to the amine is not feasible. We proceed via the alcohol and azide.

Protocol:

-

Reduction to Alcohol:

-

Suspend LiAlH₄ (0.76 g, 20 mmol) in dry THF (50 mL) at 0°C.

-

Add the ester (from Phase 2) in THF dropwise.

-

Warm to RT and stir for 2 hours.

-

Fieser Quench: Add 0.76 mL H₂O, 0.76 mL 15% NaOH, 2.3 mL H₂O. Filter the granular precipitate.

-

Concentrate filtrate to obtain (hexahydro-1H-pyrrolizin-1-yl)methanol (analog of Laburnine/Trachelanthamidine).

-

-

Amination (Mesylate/Azide Route):

-

Mesylation: Dissolve alcohol (5 mmol) in DCM (20 mL) with Et₃N (1.0 mL). Add methanesulfonyl chloride (MsCl, 0.46 mL) at 0°C. Stir 1 h. Wash with NaHCO₃, dry, and concentrate.

-

Azidation: Dissolve crude mesylate in DMF (10 mL). Add NaN₃ (0.65 g, 10 mmol). Heat at 70°C for 6 hours. (Caution: Azides are shock-sensitive; do not concentrate to dryness with heat).

-

Reduction: Dilute reaction with MeOH. Add Pd/C (10% wt, 100 mg). Hydrogenate (H₂ balloon) for 12 hours.

-

Filter catalyst and concentrate. Purify via ion-exchange chromatography (Dowex 50W) or distillation.

-

Critical Control Points & Mechanism

Stereochemical Integrity

The L-Proline starting material sets the configuration at the bridgehead (7a). However, the Dieckmann cyclization and subsequent protonation determine the stereochemistry at C1.

-

Thermodynamic Control: The exo-isomer (1-substituent trans to the bridgehead H) is generally thermodynamically favored.

-

Epimerization Risk: The intermediate

-keto ester is highly acidic. Prolonged exposure to base can epimerize the bridgehead carbon. The use of NaH followed by rapid acetic acid quench minimizes this risk compared to alkoxide bases.

Mechanistic Insight: Dieckmann Cyclization

Figure 2: Mechanistic flow of the ring-closing step.

Analytical Specifications

For the final product (hexahydro-1H-pyrrolizin-1-yl)methanamine :

-

Appearance: Colorless to pale yellow oil (hygroscopic).

-

1H NMR (CDCl3, 400 MHz): Diagnostic peaks include the bridgehead proton (H-7a) multiplet around

3.0-3.5 ppm and the exocyclic methylene protons (-CH 2-NH2) as a doublet/multiplet around -

Mass Spectrometry: ESI+

. -

Storage: Store under Argon at -20°C. The free amine absorbs CO₂ from air rapidly.

References

-

Pizzorno, M. T.; Albonico, S. M. "Stereoselective synthesis of pyrrolizidine alkaloids." The Journal of Organic Chemistry, 1974 , 39(6), 731–734. Link

-

Robins, D. J.; Sakdarat, S. "Synthesis of pyrrolizidine alkaloids from L-proline." Journal of the Chemical Society, Perkin Transactions 1, 1979 , 1734–1735. Link

- Nair, V.; Adams, P. E. "Chemistry of pyrrolizidines." Tetrahedron, 1980, 36, 3241. (General Review of Scaffold Synthesis).

- Sartori, G. et al. "Stereoselective synthesis of spirocyclic pyrrolizidines using L-proline." Journal of the Chemical Society, Perkin Transactions 1, 1992, 2985.

-

PubChem Compound Summary. "(Hexahydro-1H-pyrrolizin-7a-yl)methanamine." National Center for Biotechnology Information. Link

Disclaimer: This protocol involves hazardous chemicals (NaH, LiAlH4, NaN3). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

The Potential of (Hexahydro-1H-pyrrolizin-1-yl)methanamine as a Chiral Ligand in Asymmetric Catalysis: An Application and Protocol Guide

A Note to the Researcher: Direct, peer-reviewed applications of (hexahydro-1H-pyrrolizin-1-yl)methanamine as a chiral ligand in asymmetric catalysis are not extensively documented in readily available scientific literature. However, its structural similarity to well-established C1-symmetric chiral diamines, particularly those derived from proline, suggests significant potential in this field. This guide, therefore, provides a comprehensive framework based on the established principles and successful applications of analogous chiral diamines. The protocols and mechanistic insights presented herein are intended to serve as a robust starting point for researchers and drug development professionals interested in exploring the catalytic capabilities of (hexahydro-1H-pyrrolizin-1-yl)methanamine and its derivatives.

Introduction: The Promise of C1-Symmetric Bicyclic Diamines

Chiral diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed transformations.[1] Their ability to create a well-defined chiral environment around a metal center enables high levels of stereocontrol, leading to the synthesis of enantiomerically enriched products. While C2-symmetric diamines have been extensively studied, C1-symmetric ligands, such as (hexahydro-1H-pyrrolizin-1-yl)methanamine, offer unique steric and electronic properties that can lead to novel reactivity and selectivity.

The rigid bicyclic structure of the pyrrolizidine core in (hexahydro-1H-pyrrolizin-1-yl)methanamine is expected to provide a well-defined and predictable coordination geometry. The presence of both a primary and a tertiary amine allows for bidentate coordination to a metal center, forming a stable five-membered chelate ring. The stereochemistry at the C1 position dictates the facial selectivity of the catalyzed reaction.

This guide will focus on three key areas where this class of ligands is expected to excel: asymmetric transfer hydrogenation, asymmetric aldol reactions, and asymmetric Michael additions.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, often utilizing isopropanol as a convenient hydrogen source.[2] Ruthenium(II) complexes bearing chiral diamine ligands are among the most effective catalysts for this transformation.[2]

Causality Behind Experimental Choices:

The choice of a ruthenium precursor, such as [RuCl2(p-cymene)]2, is based on its ready availability and its ability to form active 16-electron catalytic species upon reaction with the chiral diamine ligand in the presence of a base. The base, typically a strong one like potassium hydroxide or sodium isopropoxide, is crucial for the in situ formation of the active ruthenium-hydride species. Isopropanol serves as both the solvent and the hydrogen donor.

Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

(Hexahydro-1H-pyrrolizin-1-yl)methanamine (chiral ligand)

-

[RuCl2(p-cymene)]2 (ruthenium precursor)

-

Acetophenone (substrate)

-

Anhydrous isopropanol (solvent and hydrogen source)

-

Potassium hydroxide (KOH) or Sodium isopropoxide (NaOiPr) (base)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [RuCl2(p-cymene)]2 (0.0025 mmol, 0.5 mol%) and (hexahydro-1H-pyrrolizin-1-yl)methanamine (0.0055 mmol, 1.1 mol%).

-

Anhydrous isopropanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to allow for the formation of the catalyst complex.

-

In a separate flask, a solution of KOH (0.05 mmol) in isopropanol (1 mL) is prepared.

-

The basic solution is added to the catalyst mixture, and the resulting solution is stirred for another 15 minutes.

-

Acetophenone (1.0 mmol) is then added to the reaction mixture.

-

The reaction is heated to the desired temperature (e.g., 80 °C) and monitored by TLC or GC.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral HPLC or GC.

Expected Outcome and Optimization:

Based on analogous systems with proline-derived diamines, high conversions and enantioselectivities can be anticipated.[1] Key parameters for optimization include the choice of base, reaction temperature, and catalyst loading.

Visualization of the Catalytic Cycle

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to chiral β-hydroxy carbonyl compounds.[3] Chiral diamines can act as organocatalysts, often in the form of their derivatives, or as ligands for metal-catalyzed aldol additions.

Causality Behind Experimental Choices:

In organocatalytic aldol reactions, proline and its derivatives are known to proceed through an enamine intermediate.[3] The secondary amine of the pyrrolidine ring in a proline-derived catalyst is crucial for this mechanism. For (hexahydro-1H-pyrrolizin-1-yl)methanamine, derivatization to a secondary amine or its use as a ligand for a Lewis acidic metal would be necessary. The protocol below is based on its potential use as a ligand for a copper(II) catalyst. The copper(II) salt acts as a Lewis acid to activate the electrophile, while the chiral ligand controls the stereochemical outcome.

Protocol: Copper-Catalyzed Asymmetric Aldol Reaction

Materials:

-

(Hexahydro-1H-pyrrolizin-1-yl)methanamine (chiral ligand)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) or Copper(II) triflate (Cu(OTf)₂)

-

Aldehyde (e.g., benzaldehyde) (electrophile)

-

Silyl enol ether (e.g., of acetone) (nucleophile)

-

Anhydrous solvent (e.g., dichloromethane or THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Cu(OAc)₂·H₂O (0.05 mmol, 5 mol%) and (hexahydro-1H-pyrrolizin-1-yl)methanamine (0.06 mmol, 6 mol%).

-

Anhydrous dichloromethane (2 mL) is added, and the mixture is stirred at room temperature for 1 hour.

-

The reaction mixture is cooled to the desired temperature (e.g., -78 °C).

-

Benzaldehyde (1.0 mmol) is added, followed by the slow addition of the silyl enol ether (1.2 mmol).

-

The reaction is stirred at -78 °C and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature and extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to afford the chiral β-hydroxy ketone.

-

The enantiomeric excess is determined by chiral HPLC.

Visualization of the Reaction Workflow

Caption: General experimental workflow for a copper-catalyzed asymmetric aldol reaction.

Asymmetric Michael Addition

The asymmetric Michael addition is a key reaction for the formation of carbon-carbon bonds, leading to the synthesis of 1,5-dicarbonyl compounds and other important building blocks.[4] Chiral diamine derivatives have been successfully employed as both organocatalysts and ligands in metal-catalyzed Michael additions.

Causality Behind Experimental Choices:

For organocatalytic Michael additions, a secondary amine on the ligand is often essential for enamine formation with the donor ketone or aldehyde.[4] When used as a ligand for a metal catalyst (e.g., Ni(II) or Cu(II)), the diamine creates a chiral Lewis acidic environment that activates the Michael acceptor and directs the nucleophilic attack of the donor. The following protocol outlines a potential organocatalytic approach, assuming the primary amine of (hexahydro-1H-pyrrolizin-1-yl)methanamine can be selectively derivatized or that the compound itself can act as a bifunctional catalyst.

Protocol: Organocatalytic Asymmetric Michael Addition

Materials:

-

(Hexahydro-1H-pyrrolizin-1-yl)methanamine (or a secondary amine derivative) (organocatalyst)

-

Cyclohexanone (Michael donor)

-

trans-β-Nitrostyrene (Michael acceptor)

-

Solvent (e.g., Toluene or Chloroform)

-

Acid co-catalyst (e.g., benzoic acid), if necessary

Procedure:

-

To a vial are added trans-β-nitrostyrene (0.5 mmol), the organocatalyst (0.05 mmol, 10 mol%), and the solvent (1.0 mL).

-

Cyclohexanone (1.0 mmol, 2.0 equiv) is then added.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

Quantitative Data from Analogous Systems: